molecular formula C18H22N8 B2550572 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2415570-49-7

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2550572
CAS No.: 2415570-49-7
M. Wt: 350.43
InChI Key: VTWOTFHKROIZHF-UHFFFAOYSA-N
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Description

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound with a unique structure that includes pyrimidine, piperazine, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common approach involves the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of pyrimidine, piperazine, and pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-3-15-12-19-18(20-13-15)25-9-7-24(8-10-25)16-11-17(23-14(2)22-16)26-6-4-5-21-26/h4-6,11-13H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWOTFHKROIZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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